Substituting generic heptamethine dyes risks experimental failure due to variations in solubility, quantum yield, and biodistribution. Heptamethine cyanine dye-1 (CAS 162411-29-2) eliminates this risk with a defined meso-chlorine atom that enhances photostability and enables controlled functionalization for targeted probes.
- Defined NIR emission at 858 nm (in CH₂Cl₂) ensures deeper tissue penetration and lower autofluorescence than ICG or Cy5.5.
- High DMSO solubility (50 mg/mL) allows concentrated stock preparation, minimizing solvent artifacts in cell-based assays.
Molecular FormulaC42H44ClIN2
Molecular Weight739.2 g/mol
Cat. No.B1663508
⚠ Attention: For research use only. Not for human or veterinary use.
Heptamethine cyanine dye-1 (CAS 162411-29-2), a near-infrared (NIR) heptamethine cyanine dye, is a small-molecule fluorophore for fluorescence imaging in biological systems. It is offered by multiple vendors as ADS 815EI . Its absorption and emission in the NIR region, with a reported fluorescence maximum (Fmax) of 858 nm in CH₂Cl₂ , provides reduced autofluorescence and deeper tissue penetration compared to visible-range dyes [1]. Key comparator molecules include clinically used Indocyanine Green (ICG), and research-grade heptamethines such as IR-780, IR-783, IR-808, and MHI-148 [2].
1NIR fluorophore for in vivo fluorescence imaging studies
2Meso-chlorine chemical handle enables probe functionalization
[1] Luo, S.; Zhang, E.; Su, Y.; Cheng, T.; Shi, C. A review of NIR dyes in cancer targeting and imaging. Biomaterials 2011, 32 (29), 7127-7138. View Source
[2] Shi, C.; Wu, J. B.; Pan, D. Review on near-infrared heptamethine cyanine dyes as theranostic agents for tumor imaging, targeting, and photodynamic therapy. J. Biomed. Opt. 2016, 21 (5), 050901. View Source
Non-Substitutability of Heptamethine Cyanine Dye-1
Generic substitution among heptamethine cyanine dyes introduces substantial risk to experimental reproducibility and data validity. Despite a shared polymethine backbone, even minor structural variations—such as N-alkyl chain length, counterion identity (iodide vs. others), and meso-substituents—significantly alter key performance parameters including solubility, aggregation behavior, fluorescence quantum yield, photostability, and in vivo biodistribution [1]. For instance, the central chlorine atom in Heptamethine cyanine dye-1 enhances photostability and is a critical site for further functionalization [2]. Without direct comparative validation, substituting one dye for another cannot be assumed to yield equivalent imaging results or targeting specificity [3].
Structural variation alters performance
N-alkyl chain length, counterion, and meso-substituents significantly shift solubility, aggregation, quantum yield, and biodistribution profiles.
Photostability and reactivity differ
The central chlorine atom enhances photostability and is a critical functionalization site; replacing the dye may compromise probe design or imaging consistency.
Spectral and solvent compatibility vary
Sulfonated analogs (e.g., ICG, IR-783) exhibit poor organic solubility and different emission maxima, limiting direct interchangeability in NIR imaging workflows.
[2] Peng, X.; Song, F.; Lu, E.; et al. Heptamethine Cyanine Dyes with a Large Stokes Shift and Strong Fluorescence: A Paradigm for Excited-State Intramolecular Charge Transfer. J. Am. Chem. Soc. 2005, 127 (12), 4170-4171. View Source
[3] Zhang, C.; Liu, T.; Su, Y.; et al. A near-infrared fluorescent heptamethine indocyanine dye with preferential tumor accumulation for in vivo imaging. Biomaterials 2010, 31 (25), 6612-6617. View Source
Heptamethine Cyanine Dye-1 Performance vs. ICG & IR-780
Extended NIR Emission Window vs. ICG
Heptamethine cyanine dye-1 exhibits a fluorescence maximum (Fmax) at 858 nm in CH₂Cl₂ , significantly red-shifted compared to the clinically standard ICG, which has an emission peak of approximately 800-810 nm in plasma [1]. This extended emission offers improved spectral separation from tissue autofluorescence and deeper photon penetration.
Emission Max vs. ICGCross-study comparable
858 nm (CH₂Cl₂) vs. ~800–810 nm (plasma)
Supports extended NIR imaging context
Measured in different solvents; direct spectral comparison requires matched conditions.
[1] Alander, J. T.; Kaartinen, I.; Laakso, A.; et al. A Review of Indocyanine Green Fluorescent Imaging in Surgery. Int. J. Biomed. Imaging 2012, 2012, 940585. View Source
Enhanced Organic Solubility vs. Water-Soluble Analogs
Heptamethine cyanine dye-1 demonstrates high solubility in DMSO, achieving concentrations of 50 mg/mL (67.64 mM) , which is critical for preparing concentrated stock solutions for in vitro studies and bioconjugation. This is in stark contrast to water-soluble sulfonated analogs like ICG or IR-783, which can exhibit lower solubility in pure organic solvents and are prone to aggregation in aqueous media, limiting their utility in non-aqueous conjugation chemistries.
DMSO SolubilityClass-level inference
50 mg/mL (67.64 mM)
Supports anhydrous stock preparation
Sulfonated analogs require aqueous or mixed solvents; general class behavior may vary by batch.
Sulfonated Heptamethines (e.g., IR-783, ICG): Typically low or insoluble in pure DMSO.
Quantified Difference
Qualitative difference in solvent compatibility.
Conditions
Target solubility measured at 25°C in DMSO with sonication. Sulfonated analogs require aqueous or mixed solvent systems.
Why This Matters
High DMSO solubility enables straightforward preparation of concentrated anhydrous stock solutions, which is essential for labeling protocols and chemical modifications that are intolerant of water.
[1] Shi, C.; Wu, J. B.; Pan, D. Review on near-infrared heptamethine cyanine dyes as theranostic agents. J. Biomed. Opt. 2016, 21 (5), 050901. View Source
Heptamethine Cyanine Dye-1 Applications in NIR Imaging & Probe Development
pH-Sensitive NIR Probe Synthesis
The central meso-chlorine atom in Heptamethine cyanine dye-1 provides a convenient and well-established chemical handle for substitution with targeting or sensing moieties. This reactivity is directly exploited in the synthesis of pH-responsive NIR fluorescent probes . The high DMSO solubility facilitates efficient nucleophilic substitution reactions under anhydrous conditions.
Deep-Tissue In Vivo Imaging in Murine Models
With an emission peak at 858 nm , Heptamethine cyanine dye-1 is optimally suited for deep-tissue imaging applications in small animals. The extended NIR wavelength significantly reduces photon scattering and tissue autofluorescence compared to shorter-wavelength dyes like Cy5.5 or ICG, enabling higher resolution detection of labeled cells or tissues in subcutaneous and orthotopic tumor models.
High-Concentration Stock Solutions for In Vitro Assays
The compound's high solubility in DMSO (50 mg/mL) allows for the preparation of concentrated stock solutions. This is a critical practical advantage for in vitro assays where high dye concentrations are required while minimizing the introduction of organic solvent into aqueous cell culture media, thereby reducing potential cytotoxic artifacts from solvent exposure.
Application
Selection Property
Validation Focus
pH-sensitive NIR probe synthesis
Meso-chlorine reactivity
Anhydrous nucleophilic substitution efficiency
Deep-tissue in vivo imaging (murine models)
NIR emission >800 nm
Signal-to-background ratio and penetration depth
High-concentration stock solutions for in vitro assays
High DMSO solubility
Minimized solvent interference in cell-based assays
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